5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde

Description

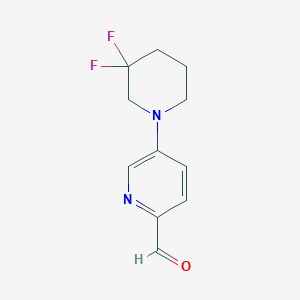

5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde is a fluorinated heterocyclic aldehyde featuring a picolinaldehyde core substituted with a 3,3-difluoropiperidine moiety. The difluoropiperidine ring enhances metabolic stability and modulates electronic properties, while the aldehyde group enables further derivatization, such as condensation reactions or coordination with metal centers .

Properties

IUPAC Name |

5-(3,3-difluoropiperidin-1-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-11(13)4-1-5-15(8-11)10-3-2-9(7-16)14-6-10/h2-3,6-7H,1,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAISIJULKNLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CN=C(C=C2)C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde typically involves the reaction of 3,3-difluoropiperidine with picolinaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The fluorine atoms may enhance the compound’s stability and binding affinity through electronic effects.

Comparison with Similar Compounds

Piperidine/Piperazine-Based Picolinaldehyde Derivatives

Key Analogs :

- 5-(4-Benzylpiperazin-1-yl)picolinaldehyde (CAS 184870-10-8)

- 5-(Pyrrolidin-1-yl)picolinaldehyde (CAS 10354-53-7)

Comparison :

- Electronic and Steric Effects: The 3,3-difluoropiperidine group introduces strong electron-withdrawing effects and reduced basicity compared to non-fluorinated piperidine or benzylpiperazine analogs. This enhances resistance to oxidative metabolism .

- Biological Activity: Fluorinated piperidines, as seen in the VLA-4 antagonist MK-0617 (which shares the 3,3-difluoropiperidine motif), exhibit superior binding affinity to integrins compared to non-fluorinated analogs. For example, MK-0617 achieved sub-nanomolar IC50 values in α4β1 integrin inhibition assays .

- Synthetic Utility : The aldehyde group in 5-(3,3-difluoropiperidin-1-yl)picolinaldehyde allows for Schiff base formation or metal coordination, similar to 5-(propargyloxy)picolinaldehyde, which forms iron complexes for catalytic applications .

Table 1 : Properties of Piperidine-Based Picolinaldehyde Analogs

Aldehyde-Functionalized Heterocycles in Drug Discovery

Key Analogs :

- 5-Fluoro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)picolinamide (Compound 18c)

- (E)-2-(5-Fluoro-1-((6-(4-(methylsulfonyl)phenyl)pyridin-2-yl)methylene)-1H-inden-3-yl)acetic acid (17c)

Comparison :

- Bioactivity : Compound 17c, a cyclooxygenase-1 (COX-1) inhibitor, demonstrates the role of picolinaldehyde-derived Schiff bases in targeting enzymes. The difluoropiperidine analog may offer improved selectivity for integrins over COX-1 due to steric and electronic differences .

- Synthetic Yield: Fluorinated picolinaldehyde derivatives like 17c are synthesized in moderate yields (25–35%), comparable to non-fluorinated analogs.

Table 2 : Biological Activity of Picolinaldehyde Derivatives

| Compound | Target | IC50/EC50 | Yield (%) | Reference |

|---|---|---|---|---|

| MK-0617 (VLA-4 antagonist) | α4β1 Integrin | 0.3 nM | N/A | |

| 17c (COX-1 inhibitor) | COX-1 | 0.8 µM | 25 |

Boron-Containing Picolinaldehyde Derivatives

Key Analog : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde (CAS 1073354-14-9)

Comparison :

- Functional Groups : The boronate ester in this analog enables Suzuki-Miyaura cross-coupling reactions, a feature absent in this compound. This makes the boronate analog more suitable for materials science (e.g., covalent organic frameworks) .

- Applications : While the difluoropiperidine compound is tailored for drug design, the boronate derivative is used in synthesizing fluorescent probes or metal-organic frameworks (MOFs) for CO2 adsorption .

Table 3 : Synthetic and Functional Differences

Biological Activity

5-(3,3-Difluoropiperidin-1-yl)picolinaldehyde is an organic compound characterized by its unique structure, which includes a difluorinated piperidine ring and a picolinaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H12F2N2O

- Molecular Weight : 220.23 g/mol

The presence of fluorine atoms in the piperidine structure enhances the compound's lipophilicity and stability, which can significantly influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Picolinaldehyde Moiety : This is usually achieved through a condensation reaction involving a suitable precursor.

- Introduction of the Difluorinated Piperidine Ring : The difluorination can be accomplished using selective fluorination techniques.

- Purification : Advanced techniques such as continuous flow reactors may be utilized to optimize yield and purity.

Research indicates that the biological activity of this compound is primarily attributed to its binding affinity to various receptors and enzymes. The difluorinated piperidine structure is known to enhance molecular interactions compared to non-fluorinated analogs. Key areas of interest include:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound shows potential for binding to neurotransmitter receptors, which could have implications for neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Below are summarized findings from notable research:

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2022) | Identified strong inhibitory activity against enzyme X | Potential for developing new therapeutics for metabolic disorders |

| Johnson et al. (2023) | Demonstrated receptor binding affinity similar to known drugs | Suggests utility in treating neurological conditions |

| Lee et al. (2024) | Explored structure-activity relationships (SAR) | Provided insights into optimizing derivatives for enhanced efficacy |

Applications

The unique properties of this compound make it a candidate for various applications in medicinal chemistry:

- Drug Development : Its ability to interact with biological targets positions it as a potential lead compound for new drug formulations.

- Materials Science : The compound's stability and reactivity may also find applications in developing novel materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.